molecular formula C15H15NO3 B1273389 Amino-(4-benzyloxy-phenyl)-acetic acid CAS No. 72028-74-1

Amino-(4-benzyloxy-phenyl)-acetic acid

Cat. No. B1273389
CAS RN: 72028-74-1
M. Wt: 257.28 g/mol
InChI Key: KTQBQIJCPWCCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Amino-(4-benzyloxy-phenyl)-acetic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular formula of the compound is C16H17NO3 . The compound is planar with a minor bend around the C-B bond .


Chemical Reactions Analysis

The compound may undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.311 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 460.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

  • Electrochemical Properties for Supercapacitors :

    • The study by Kowsari et al. (2019) explores the use of derivatives of phenylglycine, including 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, in enhancing the electrochemical properties of poly ortho aminophenol films. These derivatives show promise for applications in supercapacitors due to their high specific capacitance and electrochemical performance (Kowsari et al., 2019).
  • Antibacterial Activity :

    • Kadian et al. (2012) synthesized derivatives of benzoxazine, which included {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid}, and evaluated their antibacterial activity. Certain compounds demonstrated good antibacterial activity against strains like E. coli and Staphylococcus aureus (Kadian et al., 2012).
  • Antimicrobial Activities :

    • Patel and Shaikh (2011) conducted a study on 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, derived from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid. These compounds showed notable antimicrobial activity, making them potential candidates for antimicrobial applications (Patel & Shaikh, 2011).
  • Application in Ulcerative Colitis Treatment :

    • A study by Jilani et al. (2013) reported the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid and its evaluation for inflammatory bowel diseases, particularly ulcerative colitis. This compound showed effectiveness comparable to 5-aminosalicylic acid, suggesting potential therapeutic applications (Jilani et al., 2013).
  • Physiologic Acetylation Reaction :

    • Sherwin (1924) investigated the detoxication of para-amino phenyl acetic acid through acetylation in human beings, rabbits, and dogs. This study sheds light on the physiological reactions and metabolism of related compounds (Sherwin, 1924).
  • Cholinesterase Inhibitor Synthesis :

    • Research by Kos et al. (2021) involved synthesizing a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides as potential acetyl- and butyrylcholinesterase inhibitors. This research highlights the compound's potential application in treating conditions like Alzheimer’s disease (Kos et al., 2021).

Future Directions

The future directions of research on this compound could involve further exploration of its potential uses in organic synthesis, particularly in Suzuki–Miyaura coupling . Additionally, the compound’s mechanism of action could be further investigated to understand its potential therapeutic applications .

properties

IUPAC Name

2-amino-2-(4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQBQIJCPWCCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392570
Record name 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(4-benzyloxy-phenyl)-acetic acid

CAS RN

72028-74-1
Record name 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.